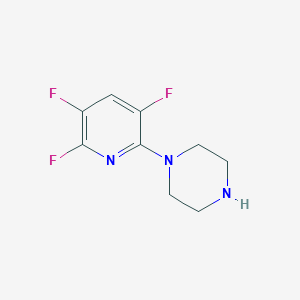

1-(3,5,6-トリフルオロ-2-ピリジニル)ピペラジン

説明

1-(3,5,6-Trifluoro-2-pyridinyl)piperazine is a piperazine derivative . It has a molecular formula of C9H10F3N3 and an average mass of 217.191 Da .

Synthesis Analysis

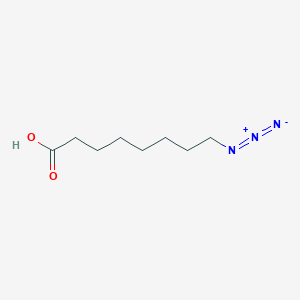

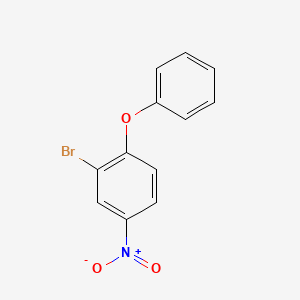

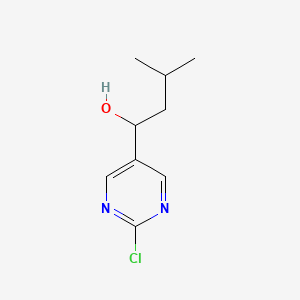

The synthesis of trifluoromethylpyridines, which are key structural motifs in active agrochemical and pharmaceutical ingredients, has been discussed in various studies . The synthesis of 1,5-fused-1,2,3-triazoles having a piperazine moiety through alkyne–azide has also been reported .Molecular Structure Analysis

The molecular structure of 1-(3,5,6-Trifluoro-2-pyridinyl)piperazine consists of a six-membered ring containing two opposing nitrogen atoms .Chemical Reactions Analysis

Piperazine derivatives, including 1-(3,5,6-Trifluoro-2-pyridinyl)piperazine, have been synthesized using various methods such as cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .科学的研究の応用

がん放射線療法

1-(3,5,6-トリフルオロ-2-ピリジニル)ピペラジンなどの化合物中のトリフルオロピリジニル基は、F-18置換ピリジンを合成するために使用できます 。これらのフッ素-18標識化合物は、がんの診断と管理における貴重なツールである陽電子放出断層撮影(PET)イメージング用の放射性医薬品の開発において重要です。F-18の組み込みにより、分子レベルでの生物学的プロセスの追跡が可能になり、腫瘍代謝に関する洞察を提供し、標的放射線療法を支援します。

医薬品化学

ピペラジン誘導体は、その薬物設計における汎用性のために、FDAによって承認された薬物によく見られます 。ピペラジン部分は、塩基性かつ親水性の基として作用し、分子の薬物動態特性を向上させます。また、標的巨大分子との相互作用に不可欠な構造的および立体配座的な利点も提供します。特に、トリフルオロピリジニル基は、キナーゼ阻害剤や受容体モジュレーターの選択性と効力に貢献する可能性があります。

農薬化学

1-(3,5,6-トリフルオロ-2-ピリジニル)ピペラジンなどのフッ素化ピリジンは、新しい農産物の開発における可能性について探求されています 。リード構造へのフッ素原子の導入により、物理的、生物学的、および環境的特性が改善される可能性があります。これらの化合物は、殺虫剤や除草剤の有効成分として作用し、効率の向上と環境への影響の軽減を実現できます。

有機合成

合成化学において、トリフルオロピリジニル基は、化合物の反応性を影響を与える可能性のある電子求引性のために貴重です 。それは、鈴木カップリングや芳香族求核置換など、さまざまな有機反応で使用して、特定の所望の特性を持つ複雑な分子を作成できます。

分析化学

19F-NMR分光法で観測される、フッ化ピリジンのオルトおよびメタ位置に結合したフッ素原子の化学シフトは、明確であり、分析目的で使用できます 。これは、1-(3,5,6-トリフルオロ-2-ピリジニル)ピペラジンなどの化合物をNMR分光法における標準物質または試薬として有用にし、複雑な分子の構造解明を支援します。

作用機序

Target of Action

The primary target of 1-(3,5,6-Trifluoro-2-pyridinyl)piperazine is the α2-adrenergic receptor . This receptor plays a crucial role in the regulation of neurotransmitter release from sympathetic nerves and from adrenergic neurons in the central nervous system .

Mode of Action

1-(3,5,6-Trifluoro-2-pyridinyl)piperazine interacts with its target, the α2-adrenergic receptor, as a potent and selective antagonist . This means it binds to the receptor and blocks its activation by endogenous catecholamines, thereby inhibiting the receptor’s function .

Biochemical Pathways

The antagonistic action of 1-(3,5,6-Trifluoro-2-pyridinyl)piperazine on the α2-adrenergic receptor affects the biochemical pathway of noradrenaline, a key neurotransmitter in the sympathetic nervous system . By blocking the receptor, the compound prevents the inhibitory action of noradrenaline, leading to increased release of neurotransmitters .

Result of Action

The molecular effect of 1-(3,5,6-Trifluoro-2-pyridinyl)piperazine’s action is the blockade of the α2-adrenergic receptor, preventing its normal inhibitory function . On a cellular level, this results in increased neurotransmitter release, potentially leading to heightened sympathetic activity .

生化学分析

Biochemical Properties

1-(3,5,6-Trifluoro-2-pyridinyl)piperazine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with α2-adrenergic receptors, acting as an antagonist . This interaction can modulate the signaling pathways associated with these receptors, leading to various physiological effects. Additionally, 1-(3,5,6-Trifluoro-2-pyridinyl)piperazine can bind to other biomolecules, altering their conformation and activity, which can have downstream effects on cellular processes.

Cellular Effects

The effects of 1-(3,5,6-Trifluoro-2-pyridinyl)piperazine on various types of cells and cellular processes are profound. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with α2-adrenergic receptors can lead to changes in intracellular calcium levels, affecting various cellular functions . Moreover, 1-(3,5,6-Trifluoro-2-pyridinyl)piperazine can impact gene expression by influencing transcription factors and other regulatory proteins, thereby altering the expression of specific genes involved in cellular metabolism and other processes.

Molecular Mechanism

The molecular mechanism of action of 1-(3,5,6-Trifluoro-2-pyridinyl)piperazine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to α2-adrenergic receptors, inhibiting their activity and preventing the downstream signaling cascade . This inhibition can lead to a reduction in the release of neurotransmitters such as norepinephrine, thereby modulating various physiological responses. Additionally, 1-(3,5,6-Trifluoro-2-pyridinyl)piperazine can influence the activity of other enzymes and proteins, leading to changes in cellular processes and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(3,5,6-Trifluoro-2-pyridinyl)piperazine can change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. Studies have shown that 1-(3,5,6-Trifluoro-2-pyridinyl)piperazine remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular function, including alterations in gene expression and cellular metabolism.

Dosage Effects in Animal Models

The effects of 1-(3,5,6-Trifluoro-2-pyridinyl)piperazine vary with different dosages in animal models. At lower doses, the compound can modulate physiological responses without causing significant adverse effects. At higher doses, 1-(3,5,6-Trifluoro-2-pyridinyl)piperazine can lead to toxic or adverse effects, including changes in behavior, organ function, and overall health . Threshold effects have been observed, where a specific dosage range elicits a maximal response, beyond which the effects plateau or become detrimental.

Metabolic Pathways

1-(3,5,6-Trifluoro-2-pyridinyl)piperazine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can be metabolized by liver enzymes, leading to the formation of metabolites that can have distinct biological activities . These metabolic pathways can influence the overall pharmacokinetics and pharmacodynamics of 1-(3,5,6-Trifluoro-2-pyridinyl)piperazine, affecting its efficacy and safety profile.

Transport and Distribution

The transport and distribution of 1-(3,5,6-Trifluoro-2-pyridinyl)piperazine within cells and tissues are mediated by specific transporters and binding proteins. These interactions can influence the localization and accumulation of the compound in different cellular compartments and tissues . The distribution of 1-(3,5,6-Trifluoro-2-pyridinyl)piperazine can affect its overall bioavailability and therapeutic potential.

Subcellular Localization

The subcellular localization of 1-(3,5,6-Trifluoro-2-pyridinyl)piperazine can influence its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can affect the interactions of 1-(3,5,6-Trifluoro-2-pyridinyl)piperazine with other biomolecules and its overall biological activity.

特性

IUPAC Name |

1-(3,5,6-trifluoropyridin-2-yl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3N3/c10-6-5-7(11)9(14-8(6)12)15-3-1-13-2-4-15/h5,13H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAVGKGUNLNYCQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC(=C(C=C2F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

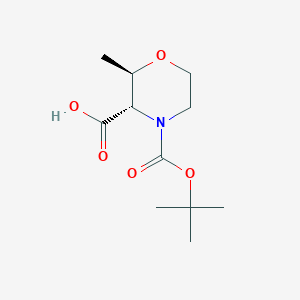

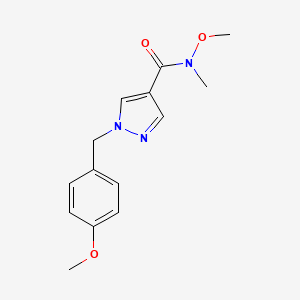

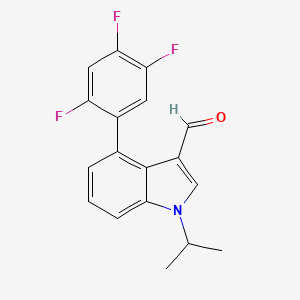

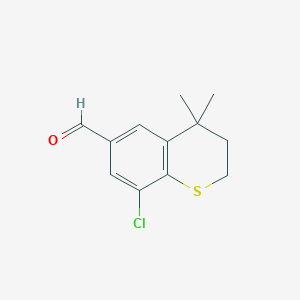

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![cis-1-Methyl-7-oxo-3-aza-bicyclo[3.2.0]heptane-3-carboxylic acid tert-butyl ester](/img/structure/B1446915.png)

![N-[(ethylcarbamoyl)amino]-3-methyloxolane-2-carboxamide](/img/structure/B1446918.png)

![7-Bromo-2-chlorothieno[3,2-d]pyrimidin-4-amine](/img/structure/B1446921.png)

![tert-Butyl N-[(1R,2S)-rel-2-(4-hydroxyphenyl)cyclopropyl]carbamate](/img/structure/B1446931.png)